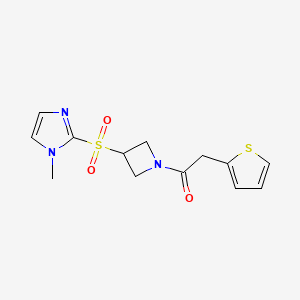

1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)-2-(thiophen-2-yl)ethanone

Description

This compound features a unique hybrid structure combining a 1-methylimidazole ring, a sulfonyl-linked azetidine (four-membered nitrogen heterocycle), and a thiophene-substituted ethanone moiety. The thiophene moiety contributes aromaticity and π-π stacking interactions, which may be critical for biological targeting or material applications .

Properties

IUPAC Name |

1-[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]-2-thiophen-2-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O3S2/c1-15-5-4-14-13(15)21(18,19)11-8-16(9-11)12(17)7-10-3-2-6-20-10/h2-6,11H,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAHIDXKFNZNLGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1S(=O)(=O)C2CN(C2)C(=O)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)-2-(thiophen-2-yl)ethanone , identified by CAS Number 2034429-95-1 , is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 404.5 g/mol . The structure features an imidazole ring, a thiophene moiety, and an azetidine ring, which are known to contribute to various biological activities.

Antimicrobial Activity

Research indicates that derivatives of imidazole, including those similar to our compound, exhibit significant antimicrobial properties . A review highlighted that compounds containing imidazole rings demonstrate effectiveness against a range of pathogens, including bacteria and fungi .

Table 1: Antimicrobial Activity of Imidazole Derivatives

| Compound Name | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Miconazole | Antifungal | 0.5 µg/mL |

| Clotrimazole | Antifungal | 0.25 µg/mL |

| Econazole | Antifungal | 0.125 µg/mL |

| 1-(3-(Imidazol-2-yl)sulfonyl)azetidin | Antibacterial | TBD |

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory activity , as imidazole derivatives have been documented to inhibit inflammatory pathways. Studies have shown that similar compounds can reduce cytokine production and modulate immune responses .

Antitubercular Activity

Recent studies have focused on the antitubercular properties of related compounds. One study synthesized various derivatives and found that some exhibited IC90 values ranging from 3.73 to 40.32 µM against Mycobacterium tuberculosis . This suggests that our compound may also possess similar activity, warranting further investigation.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. For instance, the imidazole moiety can coordinate with metal ions in enzymes, potentially inhibiting their activity. The sulfonyl group may enhance solubility and facilitate cellular uptake, further enhancing its pharmacological profile.

Case Studies and Research Findings

Several studies have explored the biological effects of imidazole-containing compounds:

- Antimicrobial Efficacy : A study demonstrated that a series of imidazole derivatives showed promising antibacterial activity against Staphylococcus aureus and Escherichia coli, with some derivatives outperforming standard antibiotics .

- Anti-inflammatory Effects : Another research highlighted that imidazole derivatives significantly reduced inflammation in animal models by inhibiting the NF-kB signaling pathway .

- Antitubercular Activity : A recent synthesis of related compounds showed significant activity against Mycobacterium tuberculosis, indicating a potential pathway for developing new antitubercular agents .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing thiophene and imidazole moieties. For instance, derivatives of 1,3,4-thiadiazole, which share structural similarities with the target compound, have demonstrated significant activity against various cancer cell lines, including human hepatocellular carcinoma (HepG2) and lung cancer (A549) cells . The incorporation of the azetidine and sulfonamide groups may enhance this activity through mechanisms involving inhibition of key enzymes or pathways involved in tumor growth.

Antimicrobial Properties

Compounds with sulfonamide structures are known for their antibacterial properties. The sulfonamide group can inhibit bacterial dihydropteroate synthase, a key enzyme in folate synthesis. This suggests that 1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)-2-(thiophen-2-yl)ethanone may exhibit similar antimicrobial effects, making it a candidate for further investigation in treating bacterial infections .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. For example, docking simulations have shown promising interactions with dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in cancer cells . This computational approach aids in understanding how structural features influence biological activity.

Case Study 1: Anticancer Evaluation

In a recent study, a series of compounds similar to this compound were synthesized and tested against HepG2 cells. The results indicated that certain derivatives exhibited selectivity indices significantly higher than standard anticancer drugs like methotrexate . This highlights the potential of such compounds in developing new cancer therapies.

Case Study 2: Antimicrobial Screening

Another study focused on synthesizing sulfonamide derivatives and evaluating their antimicrobial efficacy. Compounds exhibiting structural similarities to the target compound showed substantial activity against Gram-positive and Gram-negative bacteria . This reinforces the idea that the sulfonamide component is integral to the antimicrobial properties of these compounds.

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sertaconazole (8i)

Structure: (Z)-1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone oxime . Key Similarities:

- Shared ethanone backbone linked to an imidazole ring.

- Presence of aromatic substituents (thiophene in the target vs. dichlorophenyl in sertaconazole).

Differences : - Sertaconazole includes an oxime group and dichlorophenyl, enhancing antifungal activity.

- The target compound’s azetidine-sulfonyl group replaces sertaconazole’s oxime, likely altering solubility and metabolic stability.

Activity : Sertaconazole exhibits potent antifungal activity against Candida spp. and dermatophytes, attributed to its dichlorophenyl group and imidazole interaction with fungal cytochrome P450 .

(Z)-2-(Phenylsulfonyl)-1-(thiophen-2-yl)ethenamine

Structure : Ketosulfone with thiophene and phenylsulfonyl groups .

Key Similarities :

- Thiophene and sulfonyl functionalities.

Differences : - The target compound’s azetidine-imidazole core replaces the ethenamine chain, likely increasing rigidity.

Synthesis : Chlorobenzene as a solvent yielded 87% efficiency for this compound, suggesting solvent optimization may benefit the target’s sulfonation steps .

1-(Thiophen-2-ylmethyl)-2-(thiophen-2-yl)-1H-benzimidazole

Structure : Benzimidazole with dual thiophene substituents .

Key Similarities :

- Differences:

- Benzimidazole core vs. azetidine-imidazole in the target.

Crystallography : Planar benzimidazole ring with C–H···N and π-π interactions stabilizes the crystal lattice. The target’s azetidine may introduce torsional strain, affecting packing efficiency .

1-(3-Methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone

Structure : Thiazolo-benzimidazole with acetyl group .

Key Similarities :

- Heterocyclic ethanone scaffold. Differences:

- Thiazole fused to benzimidazole vs. azetidine-sulfonyl-imidazole in the target.

Properties : Molecular weight (230.28 g/mol) is lower than the target compound, suggesting the latter may face higher metabolic clearance .

Spectral and Physical Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.